4-(Butoxymethyl)benzoyl chloride
Description
4-(Butoxymethyl)benzoyl chloride is a substituted benzoyl chloride derivative characterized by a butoxymethyl group (-CH₂-O-C₄H₉) attached to the para position of the benzoyl moiety. Benzoyl chlorides are pivotal in organic synthesis, serving as acylating agents for amines, alcohols, and thiols. The butoxymethyl substituent likely enhances lipophilicity and alters solubility compared to smaller or electron-withdrawing groups, making it valuable in pharmaceuticals, agrochemicals, and polymer chemistry .
Properties
CAS No. |
89326-64-7 |
|---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
4-(butoxymethyl)benzoyl chloride |
InChI |
InChI=1S/C12H15ClO2/c1-2-3-8-15-9-10-4-6-11(7-5-10)12(13)14/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
GOMSYKAATAQBRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Electron-withdrawing groups (e.g., -CF₃, -CH₂Cl) increase the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) reduce reactivity but improve solubility in polar solvents .
Research Findings and Data Analysis
- Thermodynamic Data : 4-Methoxybenzoyl chloride exhibits a standard enthalpy of formation (ΔfH°gas) of -62.6 ± 1.2 kcal/mol, reflecting its stability compared to more reactive analogs like 4-chlorobenzoyl chloride .
- Reactivity Trends : Substituents directly influence reaction conditions. For example, 4-(pentyloxy)benzoyl chloride requires lower temperatures (160°C at 6 mmHg) for distillation compared to simpler derivatives, highlighting the impact of alkyl chain length on volatility .
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